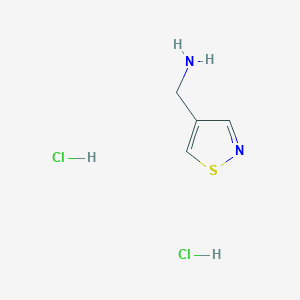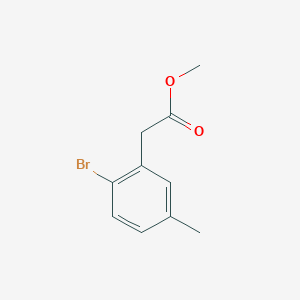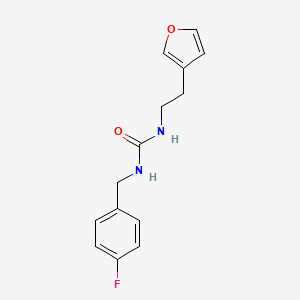
1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)ethyl)urea, also known as GSK1363089 or GSK089, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit potent inhibitory activity against various protein kinases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)ethyl)urea compounds have been explored in the context of synthesis and labeling for their potential use in medical diagnostics and research. For instance, a potent nonpeptide CCR1 antagonist was synthesized utilizing a module-assisted two-step one-pot procedure, showcasing the compound's application in the development of radiopharmaceuticals for imaging and therapy (Mäding et al., 2006).
Biological and Medicinal Applications
The compound's structural relatives have been synthesized and evaluated for various biological activities, including anti-arrhythmic and cardiovascular effects. This indicates the potential for the compound and its derivatives in therapeutic applications, particularly in addressing heart-related conditions (蘇怡芳, 2006).
Chemical and Pharmacological Research
Further research into the synthesis of novel derivatives and their pharmacological properties is ongoing. These studies aim to explore the compound's utility in creating new therapeutic agents, highlighting its significance in drug development and chemical research (Abdelrazek et al., 2010). Additionally, efforts to synthesize anti-inflammatory agents utilizing derivatives of this compound underline its versatility and potential in developing treatments for inflammation-related disorders (Urban et al., 2003).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-13-3-1-11(2-4-13)9-17-14(18)16-7-5-12-6-8-19-10-12/h1-4,6,8,10H,5,7,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUKBRHZVYOMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

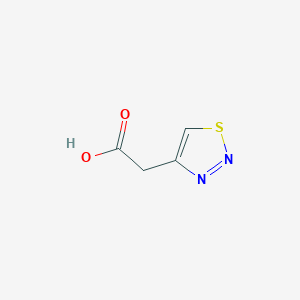
![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)
![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)
![Methyl 5-{[phenyl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2470491.png)
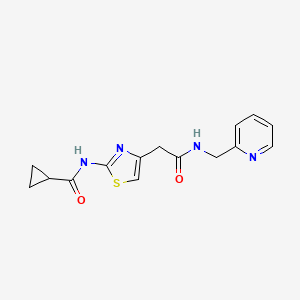
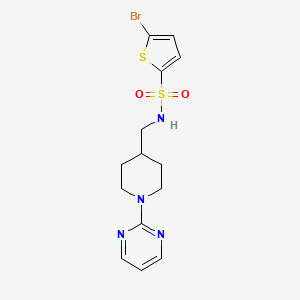
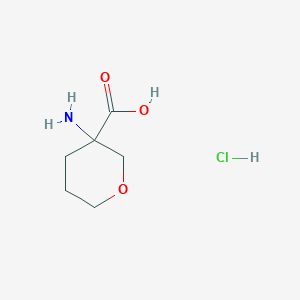
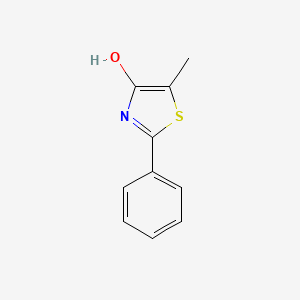
![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)
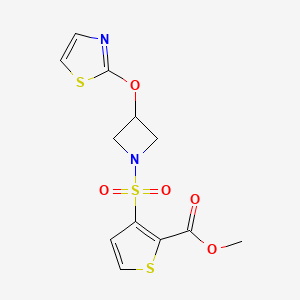
![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)
![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)
